molecular formula C14H20N2O3 B13332606 Rel-benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate

Rel-benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate

Cat. No.: B13332606
M. Wt: 264.32 g/mol
InChI Key: OMPQDSCQQOWFJN-OLZOCXBDSA-N
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Description

Rel-benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor such as a 1,5-diamine or a 1,5-diketone.

    Introduction of the Amino Group: The amino group at the 4-position can be introduced via reductive amination or nucleophilic substitution reactions.

    Methoxylation: The methoxy group at the 3-position can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Benzyl Protection: The benzyl group can be introduced as a protecting group for the amino or hydroxyl functionalities, typically using benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Rel-benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

    Hydrolyzing Agents: Aqueous acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Rel-benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or cardiovascular conditions.

    Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms.

    Chemical Research: It serves as a model compound for studying stereochemistry, reaction mechanisms, and synthetic methodologies.

    Industrial Applications:

Mechanism of Action

The mechanism of action of rel-benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Rel-benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

    Rel-benzyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Rel-benzyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate: Contains a fluorine atom instead of a methoxy group.

    Rel-benzyl (3S,4R)-4-amino-3-chloropiperidine-1-carboxylate: Contains a chlorine atom instead of a methoxy group.

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct properties and applications.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-18-13-9-16(8-7-12(13)15)14(17)19-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10,15H2,1H3/t12-,13+/m1/s1

InChI Key

OMPQDSCQQOWFJN-OLZOCXBDSA-N

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1N)C(=O)OCC2=CC=CC=C2

Canonical SMILES

COC1CN(CCC1N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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